

4-Cyano-2-fluorobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: 4-Cyano-2-fluorobenzaldehyde

Cat. No.: B022119

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde, a trifunctional aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that modulates electronic properties and metabolic stability, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **4-Cyano-2-fluorobenzaldehyde**, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

4-Cyano-2-fluorobenzaldehyde is a solid at room temperature with a molecular formula of C_8H_4FNO and a molecular weight of 149.12 g/mol. [1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of **4-Cyano-2-fluorobenzaldehyde**

Property	Value
CAS Number	105942-10-7[1]
Molecular Formula	C ₈ H ₄ FNO[1]
Molecular Weight	149.12 g/mol [1]
Appearance	Solid
Purity	≥98%
Storage	2-8°C under an inert atmosphere

Spectroscopic Data:

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine and cyano substituents.
- ¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons, with the C-F coupling being a notable feature.
- FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, the cyano C≡N stretch, and the C-F bond.

Key Synthetic Transformations

The reactivity of **4-Cyano-2-fluorobenzaldehyde** is dictated by its three functional groups, allowing for a wide range of chemical transformations. This section provides detailed experimental protocols for three fundamental reactions: Knoevenagel condensation, reductive amination, and oxidation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group with active methylene compounds. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

- Reactants: **4-Cyano-2-fluorobenzaldehyde** (1.0 eq), Ethyl Cyanoacetate (1.05 eq), Piperidine (0.1 eq), Absolute Ethanol.
- Procedure:
 - To a round-bottom flask equipped with a reflux condenser, add **4-Cyano-2-fluorobenzaldehyde**, ethyl cyanoacetate, and absolute ethanol.[2]
 - Add a catalytic amount of piperidine to the mixture.[2]
 - Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]
 - Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
 - Collect the solid product by vacuum filtration and wash with cold ethanol.
 - The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 2: Quantitative Data for Knoevenagel Condensation

Reactant 1	Reactant 2	Catalyst	Solvent	Reaction Time	Yield
4-Cyano-2-fluorobenzaldehyde	Ethyl Cyanoacetate	Piperidine	Ethanol	3-6 h	High
4-Fluorobenzaldehyde	Ethyl Cyanoacetate	DABCO	[HyEtPy]Cl/H ₂ O	40 min	97% ^[2]

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with a Secondary Amine (e.g., Morpholine)

- Reactants: **4-Cyano-2-fluorobenzaldehyde** (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), Dichloromethane (CH_2Cl_2).
- Procedure:
 - In a round-bottom flask, dissolve **4-Cyano-2-fluorobenzaldehyde** and morpholine in dichloromethane.
 - Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
 - Add sodium triacetoxyborohydride in portions to the reaction mixture.
 - Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde functionality of **4-Cyano-2-fluorobenzaldehyde** can be readily oxidized to a carboxylic acid, providing another key intermediate for further synthetic elaborations.

Experimental Protocol: Oxidation using Potassium Permanganate

- Reactants: **4-Cyano-2-fluorobenzaldehyde** (1.0 eq), Potassium Permanganate (KMnO_4) (2.0 eq), Acetone, Water.
- Procedure:
 - Dissolve **4-Cyano-2-fluorobenzaldehyde** in acetone in a round-bottom flask and cool the solution in an ice bath.
 - In a separate flask, dissolve potassium permanganate in water.
 - Slowly add the aqueous potassium permanganate solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C .
 - After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
 - Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.
 - Concentrate the filtrate under reduced pressure to remove the acetone.
 - Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
 - Collect the solid product by vacuum filtration, wash with cold water, and dry.

Application in the Synthesis of Kinase Inhibitors

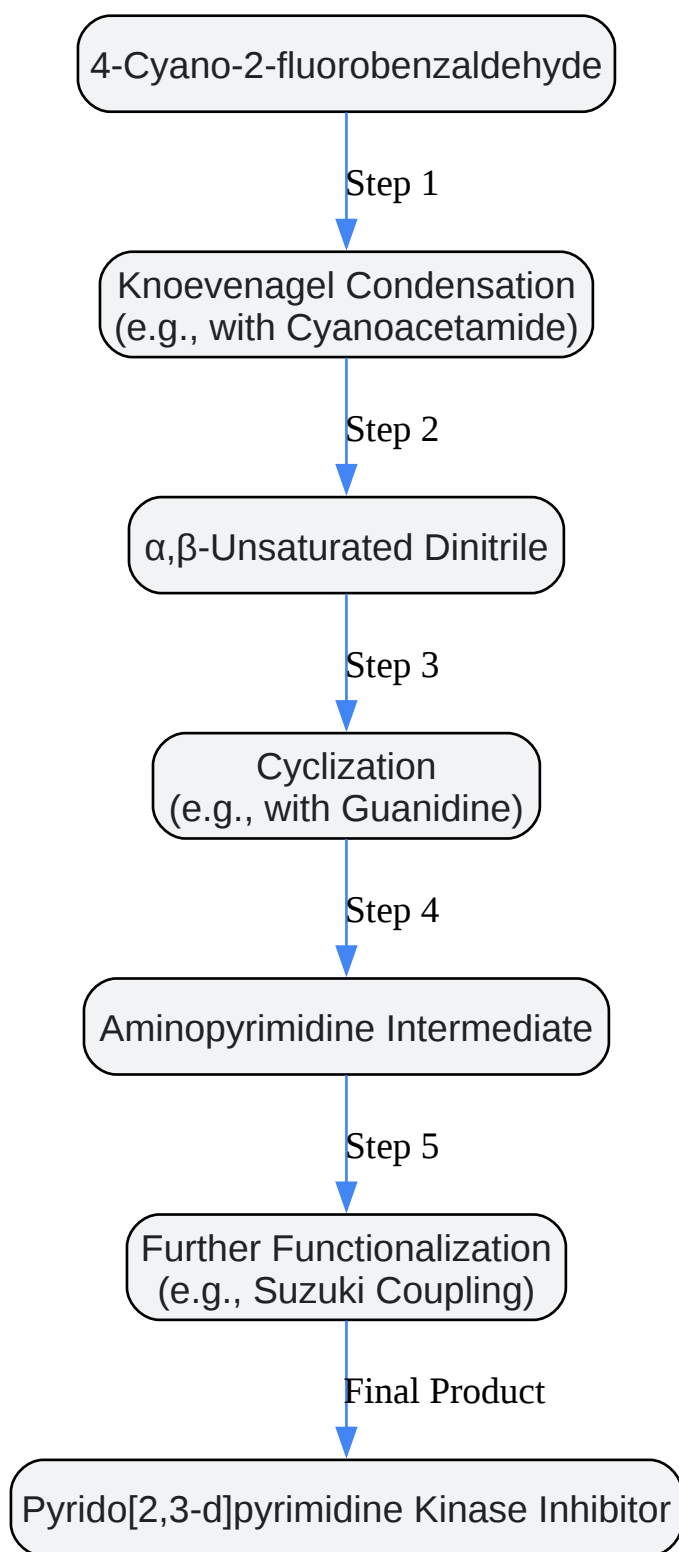
4-Cyano-2-fluorobenzaldehyde is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and inflammatory diseases. The cyano and fluoro-substituted phenyl ring is a common motif in many potent and selective kinase inhibitors.

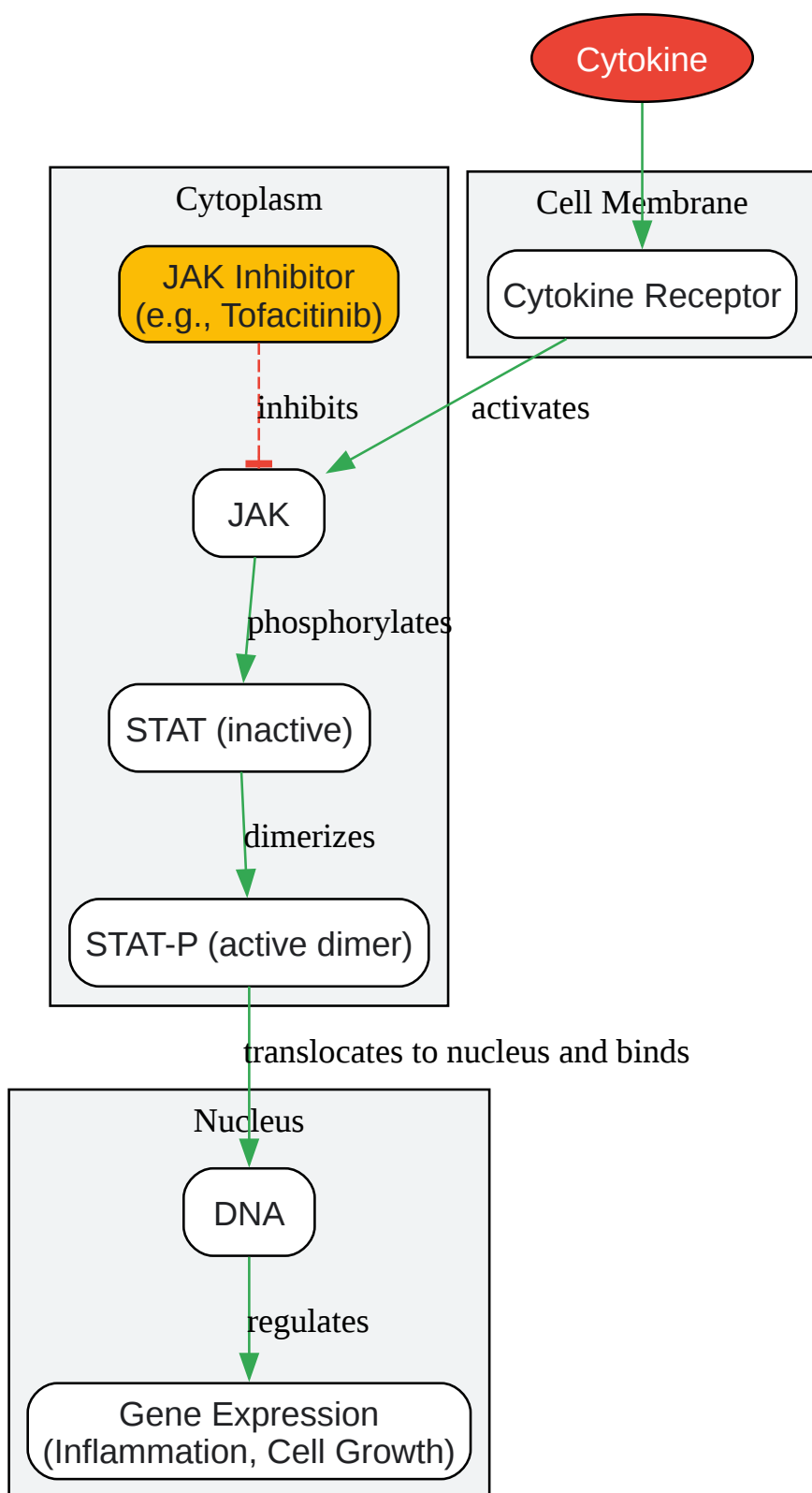
JAK-STAT Signaling Pathway and Tofacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Tofacitinib is a JAK inhibitor that

is approved for the treatment of rheumatoid arthritis. While a direct synthesis of Tofacitinib from **4-Cyano-2-fluorobenzaldehyde** is not the primary industrial route, the structural motifs present in this building block are relevant to the synthesis of related JAK inhibitors.

Below is a conceptual workflow illustrating how **4-Cyano-2-fluorobenzaldehyde** could be utilized in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold in many kinase inhibitors.





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